
Tubulin polymerization-IN-59
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-59 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. Inhibiting tubulin polymerization has significant implications in cancer therapy, as it can prevent the proliferation of cancer cells by disrupting their mitotic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tubulin polymerization-IN-59 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography. The process may also include steps to remove impurities and by-products, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin polymerization-IN-59 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-59 has a wide range of scientific research applications:
Mecanismo De Acción
Tubulin polymerization-IN-59 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
Comparación Con Compuestos Similares
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-59.
Vinblastine: Another tubulin inhibitor that prevents microtubule assembly by binding to a different site on tubulin.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine-binding site, making it a valuable tool for studying microtubule dynamics and a promising candidate for anticancer therapy .
Propiedades
Fórmula molecular |
C20H21FO5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(3R)-3-(4-ethoxy-3-fluorophenyl)-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H21FO5/c1-5-26-16-7-6-11(8-14(16)21)12-9-15(22)13-10-17(23-2)19(24-3)20(25-4)18(12)13/h6-8,10,12H,5,9H2,1-4H3/t12-/m1/s1 |
Clave InChI |
SJMNYZLHRDKIII-GFCCVEGCSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)[C@H]2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


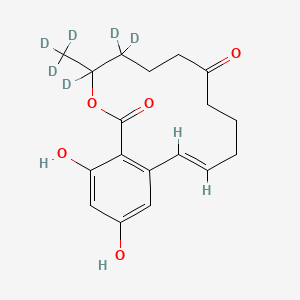
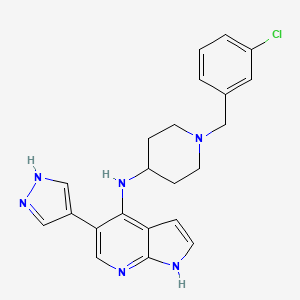
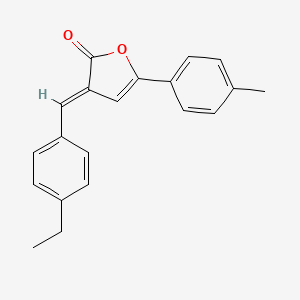
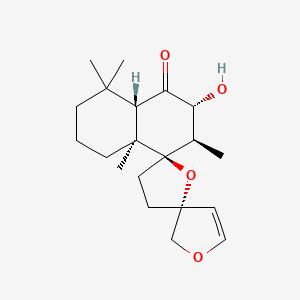
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

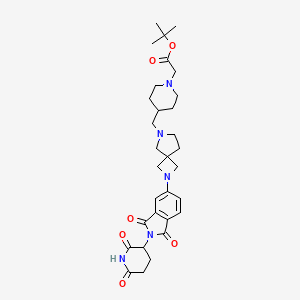
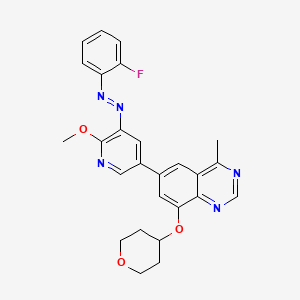


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
